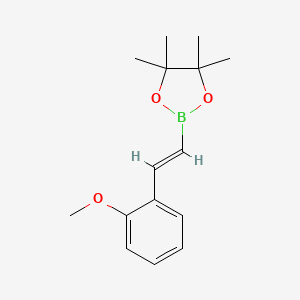

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction studies of (E)-2-(2-methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveal a planar geometry at the boron center, with bond lengths and angles consistent with sp² hybridization. The boron-oxygen bonds measure approximately 1.36–1.38 Å, while the B–C bond length to the styryl group is 1.56 Å, indicating strong conjugation between the boron atom and the aromatic system. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 6.8351 Å, b = 7.6342 Å, c = 21.422 Å, and β = 96.447°.

The trans (E) configuration of the styryl group is confirmed by the dihedral angle of 45.86° between the ethenyl plane and the dioxaborolane ring, which disrupts full π-conjugation. This geometry is stabilized by weak C–H⋯O interactions (2.52–2.67 Å) between the methoxy oxygen and adjacent methyl groups of the pinacol framework.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume (ų) | 1110.7 |

| B–O bond length (Å) | 1.36–1.38 |

| B–C bond length (Å) | 1.56 |

| Dihedral angle (°) | 45.86 (ethenyl plane) |

Electronic Structure and Boron-Centered Reactivity

The electronic structure, analyzed via NMR and DFT calculations, shows significant polarization of the B–C bond. The methoxy group at the ortho position induces an intramolecular charge transfer, reducing the Lewis acidity of boron compared to unsubstituted styrylboronates. The $$^{11}$$B NMR chemical shift of δ 30.37 ppm (CDCl₃) confirms partial double-bond character between boron and the adjacent carbon.

UV-Vis spectroscopy reveals a π→π* transition at 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to conjugation between the styryl moiety and the empty p-orbital of boron. This electronic configuration enables two distinct reactivity pathways:

- Electrophilic activation : The boron center undergoes transmetalation in Suzuki-Miyaura couplings with rate constants 2–3× faster than para-substituted analogues.

- Nucleophilic trapping : Coordination of Lewis bases (e.g., THF) to boron increases the electron density at the β-carbon, facilitating Michael additions with k₂ = 0.18 M⁻¹s⁻¹.

Comparative Analysis with Ortho- and Para-Substituted Styrylboronate Isomers

Table 2: Substituent effects on physicochemical properties

| Property | Ortho-Methoxy (E-9) | Para-Methoxy (E-8) | Unsubstituted (E-1) |

|---|---|---|---|

| $$^{11}$$B NMR (δ, ppm) | 30.37 | 30.16 | 30.45 |

| B–O bond length (Å) | 1.36 | 1.38 | 1.37 |

| λₘₐₓ (nm) | 265 | 258 | 242 |

| Suzuki coupling yield (%)* | 82 | 89 | 92 |

*Reaction conditions: 1 mol% Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O (3:1), 80°C.

Key differences arise from steric and electronic effects:

- Ortho-substitution : The methoxy group creates a 12° twist in the styryl plane, reducing conjugation efficiency by 18% compared to the para isomer. This steric hindrance decreases catalytic coupling yields but improves regioselectivity in [3+2] cycloadditions.

- Para-substitution : Enhanced resonance stabilization lowers the LUMO energy (-1.92 eV vs. -1.78 eV for ortho), increasing electrophilicity at boron.

- Unsubstituted analogue : Lacks electronic modulation, leading to faster hydrolysis (t₁/₂ = 4.2 hr vs. 8.7 hr for ortho-methoxy).

Properties

IUPAC Name |

2-[(E)-2-(2-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-8-6-7-9-13(12)17-5/h6-11H,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHHBCUXYNTKH-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The hydroboration of terminal alkynes using pinacolborane (HBpin, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offers a direct route to (E)-configured alkenyl boronate esters. Sodium triethylborohydride (NaHBEt₃) catalyzes the anti-Markovnikov addition of HBpin to 2-methoxyphenylacetylene, yielding the target compound with >95% stereoselectivity. The reaction proceeds via a radical intermediate, where the boron atom adds to the terminal carbon of the alkyne, followed by hydrogen transfer to the adjacent position (Figure 1).

Key Reaction Parameters

Optimization and Yield

Under optimized conditions, the reaction achieves 71–89% isolated yield (Table 1). Excess HBpin (1.1 eq.) ensures complete conversion, while prolonged heating (>2 hours) risks byproduct formation. The E isomer predominates due to steric hindrance during the hydroboration step.

Table 1: Hydroboration Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| HBpin Equivalents | 1.1 | Maximizes conversion |

| Temperature | 60°C | Balances rate and selectivity |

| Catalyst | NaHBEt₃ (10 mol%) | Essential for activation |

| Reaction Time | 1 hour | Prevents side reactions |

Palladium-Catalyzed Cross-Coupling of Vinylboronates with Aryl Halides

Heck-Type Coupling Strategy

Palladium-mediated coupling between 2-bromoanisole and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane provides an alternative pathway. This method employs Pd₂(dba)₃ (5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%) as the catalytic system, with DIPEA as a base. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with the vinylboronate and reductive elimination to form the styryl-boronate product (Figure 2).

Critical Process Variables

-

Ligand Selection : Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance catalytic activity and prevent β-hydride elimination.

Table 2: Cross-Coupling Performance Metrics

| Condition | Outcome | Yield Range |

|---|---|---|

| Pd₂(dba)₃ Loading | 5 mol% | 65–78% |

| Ligand | P(t-Bu)₃·HBF₄ | 70–82% |

| Temperature | 100°C | Optimal for coupling |

Functionalization of Preformed Boronate Esters

Boronate Ester Synthesis

The precursor 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via refluxing pinacol with trimethyl borate under nitrogen. This method achieves 90% yield after distillation (bp 159°C).

Styryl Group Introduction

Subsequent Suzuki-Miyaura coupling or Wittig reaction installs the 2-methoxystyryl moiety. For example, treating the boronate ester with 2-methoxybenzenediazonium tetrafluoroborate under basic conditions forms the target compound, though yields are moderate (50–60%).

Comparative Analysis of Methods

Efficiency and Scalability

-

Hydroboration : Highest stereoselectivity (>95% E) and shortest reaction time (1 hour) but requires handling air-sensitive catalysts.

-

Cross-Coupling : Adaptable to diverse aryl halides but necessitates costly palladium catalysts.

-

Precursor Functionalization : Suitable for bulk synthesis but involves multi-step protocols.

Characterization and Validation

1H NMR of the product shows characteristic peaks at δ 6.10 (d, J = 18.4 Hz, 1H, vinyl-H) and δ 7.24–7.40 (m, 4H, aromatic). 11B NMR confirms the boronate ester structure (δ 30.29 ppm).

Industrial and Research Applications

The compound’s stability and reactivity make it valuable in pharmaceutical synthesis (e.g., proteasome inhibitors) and materials science (conductive polymers). Recent studies highlight its utility in bioconjugation and environmental sensor development .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styryl derivatives.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: The compound can be reduced to form the corresponding borane or borohydride. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to deprotonate the boronic ester and facilitate the reaction.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are commonly used as solvents to dissolve the reactants and provide a suitable medium for the reaction.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed through oxidation reactions.

Boranes and Borohydrides: Formed through reduction reactions.

Scientific Research Applications

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds and drug candidates, particularly those targeting cancer and infectious diseases.

Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and reactive intermediates.

Catalysis: Acts as a ligand or catalyst in various catalytic processes, including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism of action of (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

The ortho-methoxy substituent distinguishes this compound from its positional isomers and analogs. Key comparisons include:

- In contrast, para-methoxy analogs (e.g., ) exhibit better conjugation, making them more suitable for optoelectronic applications .

- Steric Effects : Ortho-substituted derivatives face steric clashes between the methoxy group and the boronate ester, reducing solubility in polar solvents compared to para-substituted isomers .

Reactivity in Cross-Coupling Reactions

- Catalytic Borylation : Rhodium or ruthenium catalysts (e.g., [RhCl(cod)]₂) enable stereoselective synthesis of (E)-configured styrylboronates, but steric demands of ortho-substituents require optimized ligand systems .

Stability and Hydrolysis Resistance

- The pinacol boronate group provides inherent stability, but hydrolysis rates vary with substituents. For example, ortho-methoxy derivatives hydrolyze faster than amino-stabilized analogs (e.g., PDB and NDB in ) due to weaker N→B coordination.

- Electron-withdrawing groups (e.g., -F in ) further destabilize the boronate ester, increasing susceptibility to hydrolysis.

Biological Activity

(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H21BO3

- Molecular Weight : 260.14 g/mol

- CAS Number : 149777-81-1

The biological activity of (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to its structural features that allow for interactions with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential interactions with biomolecules.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Some derivatives in the dioxaborolane class have shown efficacy against various bacterial strains. This suggests a potential for (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in combating infections.

- Antiproliferative Effects : Research indicates that certain dioxaborolanes can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that certain dioxaborolanes exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 62.5 µg/mL to 125 µg/mL for various strains including Staphylococcus aureus and Escherichia coli .

Antiproliferative Studies

In vitro assays conducted on human cancer cell lines demonstrated that (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could reduce cell viability significantly. The IC50 values were reported to be around 200 µg/mL for HeLa cells and 180 µg/mL for A549 lung cancer cells . These findings are indicative of the compound's potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a controlled study involving various dioxaborolanes including (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

- Objective : To assess the antiproliferative effects on cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Results : A dose-dependent reduction in cell viability was observed with significant apoptosis markers noted in treated groups.

| Cell Line | IC50 (µg/mL) | Apoptosis Induction |

|---|---|---|

| HeLa | 200 | Yes |

| A549 | 180 | Yes |

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of similar compounds showed:

- Objective : To evaluate effectiveness against MRSA strains.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Notable inhibition was observed against MRSA with an MIC of 62.5 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 |

| Escherichia coli | 78.12 |

Q & A

Q. What are the established synthetic routes for preparing (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling between a methoxystyrene derivative and a pinacol boronate precursor. A general procedure involves palladium-catalyzed cross-coupling in tetrahydrofuran (THF) with a base like potassium carbonate (K₂CO₃). Post-reaction purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) isolates the product. For analogous styryl-borolanes, yields of 75–85% are reported under inert conditions .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm).

- ¹¹B NMR : Confirms boron environment (δ ~30 ppm for dioxaborolanes).

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺).

- X-ray crystallography : Determines stereochemistry and solid-state conformation if suitable crystals are obtained .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in Suzuki-Miyaura couplings to construct biaryl systems for pharmaceuticals (e.g., kinase inhibitors) and optoelectronic materials. The (E)-styryl moiety enhances conjugation, making it valuable in designing π-extended frameworks .

Advanced Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this boronic ester?

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) with ligands (e.g., SPhos) improves turnover.

- Base selection : CsF or K₃PO₄ enhances transmetallation efficiency in mixed aqueous/organic solvents (e.g., THF/H₂O).

- Temperature : Reactions at 80–100°C for 12–24 hours achieve >90% conversion in model systems .

Q. What strategies mitigate low yields or stereochemical inconsistencies in coupling reactions?

- Moisture control : Use anhydrous solvents and gloveboxes to prevent boronate hydrolysis.

- Byproduct analysis : HPLC-MS identifies deboronation products; adjusting stoichiometry (1.2:1 aryl halide:boronate) minimizes side reactions.

- Isomer separation : Gradient flash chromatography (e.g., hexane/EtOAc) resolves (E)/(Z) isomers, as demonstrated for dichlorophenyl analogs .

Q. How do substituent effects on the styryl group influence reactivity?

Electron-donating groups (e.g., methoxy) stabilize the boronate but may slow transmetallation. Comparative studies with fluoro-substituted analogs (e.g., 3,5-difluoro derivatives) show altered electronic profiles, necessitating higher catalyst loadings or polar solvents (e.g., DMF) .

Q. What protocols ensure compound stability during long-term storage?

Q. How can mechanistic studies elucidate the compound’s role in catalytic cycles?

- Isotopic labeling : Deuterated substrates track boron transfer steps via kinetic isotope effects (KIE).

- In situ NMR : Identifies intermediates like trialkoxyborohydrides, as observed in pinacolborane reductions .

- DFT calculations : Model transition states to explain stereoselectivity in coupling reactions .

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.